molecular formula C20H19ClN4O4 B13595463 3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid

3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid

Cat. No.: B13595463
M. Wt: 414.8 g/mol
InChI Key: FGOSRNSIMWKNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, a structure known for its presence in various pharmacologically active molecules. The inclusion of a piperazine ring and a chloro-substituted phenyl group further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride and an appropriate nucleophile.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction involving 4-methylpiperazine and the chloro-substituted phenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, such as the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as amines, halides, and organometallic reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a lead compound for developing new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: Its ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms of action.

    Chemical Biology: The compound can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chloro-substituted phenyl group may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known anticancer drug with a similar quinazoline core structure.

    Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR) with structural similarities.

    Erlotinib: An EGFR inhibitor used in cancer therapy, also featuring a quinazoline core.

Uniqueness

3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties. Its structure allows for potential modifications to enhance its efficacy and reduce side effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

3-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C20H19ClN4O4/c1-23-6-8-24(9-7-23)16-5-3-13(21)11-17(16)25-18(26)14-4-2-12(19(27)28)10-15(14)22-20(25)29/h2-5,10-11H,6-9H2,1H3,(H,22,29)(H,27,28)

InChI Key

FGOSRNSIMWKNEG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.